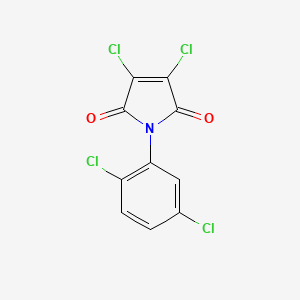

![molecular formula C20H22N6O2 B5545301 4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5545301.png)

4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[3,4-d]pyrimidine derivatives have garnered significant attention for their diverse biological activities and potential therapeutic applications. They are structurally analogous to purines, making them pertinent in the study of various biochemical and pharmacological phenomena. These compounds are explored extensively for their potential in drug development, especially in areas concerning adenosine receptors, antiviral, anti-inflammatory, and anticancer activities.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, starting from appropriately substituted pyrazoles or pyrimidines. For instance, derivatives similar to the requested compound have been synthesized through reactions involving the construction of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at relevant positions. Key strategies include nucleophilic substitution reactions and the use of phase transfer catalysis to introduce various substituents, thereby allowing for the synthesis of a wide range of derivatives with varied biological activities (Chern et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by X-ray crystallography and NMR spectroscopy, revealing significant insights into their three-dimensional conformation and electronic distribution. These studies provide a basis for understanding the interaction of these compounds with biological targets. The hydration states, hydrogen bonding patterns, and molecular conformations have been elucidated, showing their importance in biological activity and solubility (Trilleras et al., 2008).

科学的研究の応用

Synthesis and Evaluation for Anti-inflammatory and Analgesic Properties

Researchers have synthesized novel derivatives incorporating the structural motif of "4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine" to evaluate their potential as anti-inflammatory and analgesic agents. These compounds, including various heterocyclic derivatives, were tested for their COX-1/COX-2 inhibition capabilities, showing significant analgesic and anti-inflammatory activities. The synthesis approach highlights the versatility of the core structure in generating compounds with potential therapeutic benefits (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential in Cancer Therapy

Some derivatives of "4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine" have been synthesized and screened for their in-vitro antitumor activity. These compounds demonstrated a broad spectrum of antitumor activities, highlighting the potential of these derivatives in developing new cancer therapeutics. The study emphasizes the importance of the pyrazolo[4,3‐c]pyridine series, showing that these derivatives could be more active against certain cancer cell lines compared to other analogues (Rostom, Hassan, & El-Subbagh, 2009).

Exploration of Dopamine Receptor Affinity

The structural motif present in "4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine" derivatives has been linked to the discovery of compounds with high-affinity dopamine receptor partial agonists. These compounds favor the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential application in the development of novel therapeutics for conditions such as schizophrenia and other dopamine-related disorders (Möller et al., 2017).

Cytotoxicity and Anticancer Activity

The cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been evaluated, revealing that certain synthesized compounds exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study underscores the potential of these derivatives in contributing to the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).

GLUT Inhibitors for Diabetes Research

The pyrazolo[3,4-d]pyrimidine class, related to the compound , has been identified as potent inhibitors of the glucose transporter 1 (GLUT1), offering a promising avenue for the development of new treatments for diabetes. This discovery, based on high-throughput screening (HTS) and extensive structure-activity relationship (SAR) studies, reveals essential structural motifs required for inhibitory activity, highlighting the compound's relevance in diabetes research (Siebeneicher et al., 2016).

特性

IUPAC Name |

(2-methoxyphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-15-7-8-26(23-15)19-13-18(21-14-22-19)24-9-11-25(12-10-24)20(27)16-5-3-4-6-17(16)28-2/h3-8,13-14H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTXXFFGRPJQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-methoxyphenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-methylbenzyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5545223.png)

![1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)

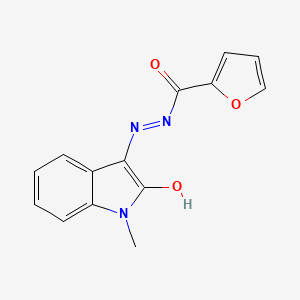

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)

![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)

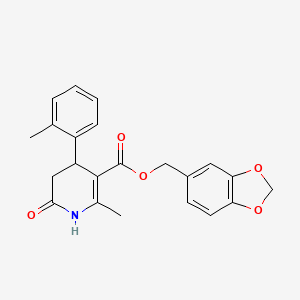

![5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)

![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)

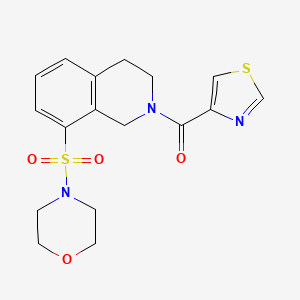

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)